6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzodioxin and triazolothiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-benzodioxin: This intermediate can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting thiosemicarbazide with various hydrazides under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and lipoxygenase by binding to their active sites.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various biological effects.
Pathway Modulation: The compound can influence molecular pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 1,4-Benzodioxan-6-amine
- 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combined structural features of benzodioxin and triazolothiadiazole, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10N4O2S/c1-2-9-10(18-4-3-17-9)5-8(1)6-11-15-16-7-13-14-12(16)19-11/h1-2,5,7H,3-4,6H2 |
InChI Key |
OHZZXBQYNDVJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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